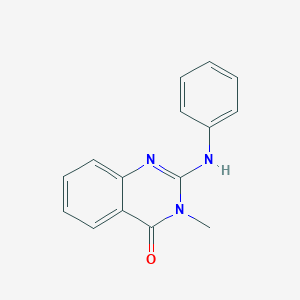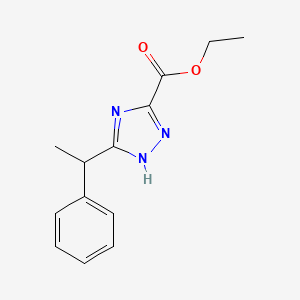![molecular formula C11H25NO3Si B15066658 N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-hydroxypropyl)acetamide CAS No. 630113-18-7](/img/structure/B15066658.png)
N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-hydroxypropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-hydroxypropyl)acetamide is a compound that features a tert-butyl(dimethyl)silyl group, which is commonly used as a protecting group in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-hydroxypropyl)acetamide typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of imidazole in methylene chloride, resulting in the formation of the desired compound . The reaction conditions are generally mild, and the yield is high.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis process ensures that the compound can be produced in sufficient quantities for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-hydroxypropyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-hydroxypropyl)acetamide has several scientific research applications:
Chemistry: It is used as a protecting group for hydroxyl and amine functionalities in organic synthesis.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Mecanismo De Acción
The mechanism of action of N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-hydroxypropyl)acetamide involves the protection of hydroxyl and amine groups, preventing unwanted side reactions during synthesis. The tert-butyl(dimethyl)silyl group is stable under a wide range of conditions, making it an effective protecting group. The molecular targets and pathways involved include the hydroxyl and amine functionalities, which are shielded from reactive species.
Comparación Con Compuestos Similares
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: This compound also features a tert-butyl(dimethyl)silyl group and is used in similar applications.
tert-Butyl(dimethyl)silyl chloride: A precursor used in the synthesis of N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-hydroxypropyl)acetamide.
Uniqueness
This compound is unique due to its specific structure, which combines a tert-butyl(dimethyl)silyl group with an acetamide moiety. This combination provides both stability and reactivity, making it a versatile compound in various synthetic applications.
Propiedades
Número CAS |
630113-18-7 |
|---|---|
Fórmula molecular |
C11H25NO3Si |
Peso molecular |
247.41 g/mol |
Nombre IUPAC |
N-[3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxypropyl]acetamide |
InChI |
InChI=1S/C11H25NO3Si/c1-9(13)12-7-10(14)8-15-16(5,6)11(2,3)4/h10,14H,7-8H2,1-6H3,(H,12,13) |
Clave InChI |
XWHKONHITZACCN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC(CO[Si](C)(C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,7-Diazaspiro[4.4]nonan-1-one 2,2,2-trifluoroacetate](/img/structure/B15066583.png)






![4-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B15066629.png)

![1-Isobutyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15066634.png)
![8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15066637.png)

![7-Iodooxazolo[4,5-c]pyridine](/img/structure/B15066651.png)
